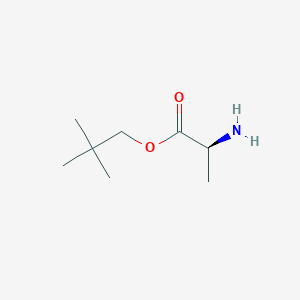

(S)-neopentyl 2-aminopropanoate

Description

(S)-Neopentyl 2-aminopropanoate (CAS 946565-75-9), also known as 2,2-dimethylpropyl L-alaninate, is a chiral ester derivative of L-alanine. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol and a topological polar surface area of 52.3 Ų . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1/3

- XLogP (hydrophobicity parameter): 1.3

- Rotatable bonds: 4

- Complexity: 138 (indicating moderate structural intricacy) .

This compound is utilized in enantioselective syntheses and as a building block for pharmaceuticals, leveraging its steric hindrance from the neopentyl (2,2-dimethylpropyl) group to influence reaction pathways and product purity .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,2-dimethylpropyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |

InChI Key |

SNEZZDIOAQXFRI-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)(C)C)N |

Canonical SMILES |

CC(C(=O)OCC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The neopentyl group confers unique steric and electronic properties. Below is a comparison with analogous esters (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP | Rotatable Bonds | Steric Hindrance |

|---|---|---|---|---|---|

| (S)-Neopentyl 2-aminopropanoate | C₈H₁₇NO₂ | 159.23 | 1.3 | 4 | High (neopentyl) |

| (S)-Butyl 2-aminopropanoate | C₇H₁₅NO₂ | 145.20 | 1.1 | 5 | Moderate (butyl) |

| Propylene glycol-based polyester | C₃H₈O₂ (monomer) | ~22,000 (polymer) | N/A | Variable | Low |

Key Observations :

- The neopentyl group increases molecular weight and hydrophobicity (higher XLogP) compared to the butyl analog .

Steric Effects on Reactivity

The bulky neopentyl group slows solvolysis reactions (e.g., hydrolysis) due to steric hindrance, a trait exploited in protecting-group chemistry . For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-neopentyl 2-aminopropanoate, and how can reaction yields be optimized?

- Methodological Answer : The primary synthesis involves esterification of L-alanine with neopentyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include temperature control (40–60°C), stoichiometric excess of neopentyl alcohol, and inert atmosphere to prevent racemization. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yields (typically 70–85%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm ester linkage (δ ~4.1–4.3 ppm for neopentyl-O; δ ~1.3–1.5 ppm for methyl groups) and chiral center integrity .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify enantiomeric excess (>99% for high-purity batches) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 160.2 .

Q. What are the standard protocols for assessing the acute toxicity of this compound in in vitro models?

- Methodological Answer : Conduct cell viability assays (e.g., MTT or resazurin reduction) in HepG2 or HEK293 cells. Prepare serial dilutions (1–1000 µM) and incubate for 24–48 hours. Calculate IC₅₀ values and compare to structurally related compounds (e.g., neopentyl glycol, which shows low acute toxicity in rats at 140 mg/m³ ). Include positive controls (e.g., cisplatin) for validation.

Advanced Research Questions

Q. How can researchers address discrepancies in reported enantiomeric excess values for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in chiral column selection or mobile phase composition. To resolve:

- Validate methods using a certified reference standard.

- Cross-verify with polarimetry ([α]D²⁵ = +8.5° to +9.5° in methanol) .

- Perform interlaboratory comparisons using identical protocols and instrumentation .

Q. What strategies are employed to evaluate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Study : Incubate the compound in buffer solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, hydrolysis accelerates at pH <3 or >8 due to ester bond cleavage.

- Arrhenius Modeling : Predict shelf-life under storage conditions by testing stability at elevated temperatures (e.g., 40–60°C) .

Q. How can computational chemistry models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., proteases or GPCRs). Validate with known inhibitors.

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- Metabolite Prediction : Employ in silico tools (e.g., SwissADME) to identify potential metabolites and assess bioavailability .

Q. What methodologies are used to investigate the metabolic pathways of this compound in hepatic microsomal assays?

- Methodological Answer :

- Incubation : Mix the compound with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C.

- LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation, de-esterification) and phase II conjugates (e.g., glucuronides).

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.